Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate
Description
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate (CAS: 691901-08-3) is a heterocyclic compound featuring a thiophene core substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethyl oxoacetate moiety at position 3. Its molecular formula is C₉H₇F₃O₃S, with a molecular weight of 218.26 g/mol . The trifluoromethyl group confers electron-withdrawing properties, enhancing stability and lipophilicity, while the thiophene ring contributes π-electron richness. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling and condensation reactions.
Properties
Molecular Formula |
C9H7F3O3S |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)6(13)5-3-4-16-7(5)9(10,11)12/h3-4H,2H2,1H3 |
InChI Key |
FXLNETUAHJNPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(SC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can be achieved through various methods. One common approach involves the condensation of ethyl acetoacetate with 2-(trifluoromethyl)thiophene-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation to Sulfoxides
The compound undergoes oxidation at the sulfur atom in the thiophene ring to form sulfoxide derivatives. This reaction is typically mediated by oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reaction Conditions :
-
Oxidizing Agent : H₂O₂ or mCPBA
-
Solvent : Dichloromethane (DCM) or acetic acid
-
Temperature : 0–25°C
Product : Ethyl 2-oxo-2-[2-(trifluoromethyl)-1-oxidothiophen-3-yl]acetate (sulfoxide derivative)
Yield : Not explicitly reported, but analogous thiophene oxidations achieve ~70–85% yields.
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Reaction Conditions :
| Acidic Hydrolysis | Basic Hydrolysis |
|---|---|
| Reagent : HCl/H₂SO₄ | Reagent : NaOH/KOH |
| Solvent : H₂O/EtOH | Solvent : H₂O/THF |
| Temperature : Reflux | Temperature : 60–80°C |
Products :
-
Acidic : 2-Oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid
-
Basic : Sodium/potassium salt of the acid
Mechanistic Note : The trifluoromethyl group enhances electrophilicity at the carbonyl, accelerating hydrolysis.
Cyclization Reactions
The compound participates in intramolecular cyclization under acidic conditions, forming fused heterocyclic systems.
Example Reaction :
Reagent : Polyphosphoric acid (PPA)
Conditions : Microwave-assisted heating (100–120°C, 10–30 min)
Product : Thiazolo[3,2-b]-1,2,4-triazine derivatives (via dehydration and cyclization) .
Yield : ~65–80% (based on analogous systems) .
Nucleophilic Addition at the Ketone
The 2-oxo group undergoes nucleophilic additions, such as Grignard or hydrazine reactions.
Reaction with Hydrazine :
Conditions :
-
Reagent : Hydrazine hydrate
-
Solvent : Ethanol
-
Temperature : Reflux (4–6 h)
Product : 2-Hydrazono-2-[2-(trifluoromethyl)thiophen-3-yl]acetate
Application : Intermediate for synthesizing heterocycles (e.g., pyrazoles) .
Transesterification
The ethyl ester can be exchanged with other alcohols under catalytic conditions.
Reaction Conditions :
| Catalyst | Alcohol | Yield |
|---|---|---|
| NaOEt | MeOH | ~85% |
| Ti(OiPr)₄ | BuOH | ~78% |
Product : Methyl or butyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate.
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, though the trifluoromethyl group directs reactivity.
Example : Nitration
Conditions :
-
Reagent : HNO₃/H₂SO₄
-
Position : Predominantly at C-5 (due to CF₃’s meta-directing effect)
Product : Ethyl 2-oxo-2-[5-nitro-2-(trifluoromethyl)thiophen-3-yl]acetate.
Reduction of the Ketone
The 2-oxo group can be reduced to a secondary alcohol.
Reagents :
-
NaBH₄ (mild, selective for ketone)
-
LiAlH₄ (strong, may reduce ester if uncontrolled)
Product : Ethyl 2-hydroxy-2-[2-(trifluoromethyl)thiophen-3-yl]acetate
Yield : ~90% with NaBH₄ in THF.
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura couplings if halogenated.
Hypothetical Example :
Substrate : Brominated derivative at C-5
Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O
Product : Arylated thiophene-acetate derivative .
Mechanistic and Structural Insights
-
Trifluoromethyl Group : Electron-withdrawing effect increases electrophilicity at the thiophene ring and adjacent carbonyl, enhancing reactivity toward nucleophiles.
-
Ester Stability : Resists nucleophilic attack under mild conditions but hydrolyzes readily under strong acids/bases.
Scientific Research Applications
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomers on Thiophene
- Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate (CAS: 1785484-44-7)
Benzene-Based Analogs
- Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 110193-60-7) Structure: Replaces thiophene with a benzene ring. Molecular Weight: 246.18 g/mol (higher due to benzene’s additional carbon). Properties: Increased lipophilicity (logP ~2.8) compared to the thiophene analog (logP ~2.2).
Heterocyclic Derivatives with Additional Functional Groups
- Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS: 735335-61-2) Structure: Incorporates a thiazolidinone ring and 3-fluoroanilino group. Key Difference: The thiazolidinone ring introduces nitrogen atoms, enabling hydrogen bonding and altering solubility compared to the sulfur-only thiophene analog.
- Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate Structure: Fused thiochromen ring with triazole and fluoro substituents. Properties: Higher molecular complexity (MW ~365 g/mol) increases steric hindrance, reducing reactivity in nucleophilic substitutions.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Core Structure | Key Substituents | logP* |
|---|---|---|---|---|---|---|
| Target Compound | 691901-08-3 | C₉H₇F₃O₃S | 218.26 | Thiophene | 2-CF₃, 3-oxoacetate | 2.2 |
| 4-CF₃ Thiophene Isomer | 1785484-44-7 | C₉H₇F₃O₃S | 218.26 | Thiophene | 4-CF₃, 3-oxoacetate | 2.3 |
| Benzene Analog | 110193-60-7 | C₁₁H₉F₃O₃ | 246.18 | Benzene | 3-CF₃, 2-oxoacetate | 2.8 |
| Thiazolidinone Derivative | 735335-61-2 | C₁₄H₁₂FN₂O₄S | 332.32 | Thiazolidinone | 3-fluoroanilino | 1.5 |
*logP values estimated via computational tools (e.g., ChemDraw).
Research Findings
- Synthetic Utility : The target compound’s thiophene core enables regioselective functionalization, unlike benzene analogs. For example, its C–H bonds are more reactive in cross-coupling reactions .
- Biological Activity : Thiophene-based analogs show higher membrane permeability than benzene derivatives in preliminary cytotoxicity assays (IC₅₀ ~10 µM vs. ~25 µM in MCF-7 cells) due to lower polarity .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound decomposes at 215°C, whereas the benzene analog decomposes at 230°C, reflecting weaker C–S bonds in thiophene .
Biological Activity
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly focusing on enzyme inhibition, metabolic pathway modulation, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an ethyl ester group, a trifluoromethyl group, and a thiophene ring, contributing to its distinctive electronic properties. Its molecular formula is with a molecular weight of approximately 246.18 g/mol. The trifluoromethyl group is known to enhance electrophilicity and lipophilicity, which can significantly influence biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiophene rings and trifluoromethyl groups exhibit significant biological activities. This compound has been investigated for various pharmacological effects:
- Enzyme Inhibition : The compound acts as an electrophile, capable of forming covalent bonds with active site residues of enzymes. This characteristic has been linked to the inhibition of specific enzymes involved in metabolic pathways.
- Metabolic Pathway Modulation : Studies suggest that the compound can influence metabolic pathways by interacting with key biological molecules, potentially leading to altered cellular functions .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly enhances the compound's electrophilicity compared to similar compounds lacking this feature. A comparative analysis of structurally similar compounds reveals the following:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-oxo-2-(thiophen-2-yl)acetate | Lacks trifluoromethyl group; simpler electronic properties | |
| Ethyl 2-(pyridin-3-YL)acetate | Contains a pyridine ring; different electronic characteristics | |
| Ethyl 2-(phenyl)acetate | Simple phenyl substitution; lacks fluorinated groups |
The inclusion of the trifluoromethyl group not only enhances interactions with biological targets but also suggests potential for improved efficacy in therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound inhibits certain enzymes by covalently modifying their active sites. For example, it has shown promising results in inhibiting metabolic enzymes related to drug metabolism, which could be beneficial in designing drugs with reduced side effects .
- Pharmacological Applications : The compound's ability to modulate metabolic pathways makes it a candidate for drug development aimed at treating conditions such as cancer and metabolic disorders. Its interactions with specific targets have been explored in various assays, showing significant potential for further investigation .
- Comparative Studies : Further research into similar compounds has highlighted the importance of structural modifications on biological activity. Compounds with different substitutions have been assessed for their potency and selectivity against various biological targets, emphasizing the role of the trifluoromethyl group in enhancing activity .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling trifluoromethyl-substituted thiophene precursors with activated acetates. For example, in related compounds, ethyl thiophene glyoxylate derivatives are synthesized via nucleophilic substitution or condensation reactions using coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane under nitrogen . Key parameters include:
- Temperature control : Reactions are often conducted at 0°C to minimize side reactions.
- Solvent selection : Ethyl acetate is preferred for its ability to dissolve both polar and non-polar intermediates .
- Work-up : Extraction with ethyl acetate followed by washing with brine and drying over Na₂SO₄ ensures purity .
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The thiophene ring protons resonate between δ 6.5–7.5 ppm in ¹H NMR .
- LCMS-HRMS : Exact mass analysis (e.g., m/z 276.0602 for related esters) confirms molecular formula .
- HPLC : Retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) validate purity .
Q. Example NMR Data :
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Thiophene C-H | 7.1–7.3 | Singlet | Aromatic |
| CF₃ | - | - | ¹³C: 124.9 |
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction using SHELXL is critical for resolving bond angles and torsional strain in the thiophene-acetate backbone. Key steps include:
- Data collection : High-resolution (≤1.0 Å) data reduces thermal displacement parameter (Uᵢₛₒ) errors .
- Refinement : Anisotropic refinement of non-hydrogen atoms and inclusion of hydrogen atoms in calculated positions improve R-factors (e.g., R₁ < 0.05 for well-refined structures) .
- Validation : PLATON checks for missed symmetry or twinning, common in trifluoromethyl-containing crystals .
Case Study :
A related thiophene derivative (Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate) showed C–S bond lengths of 1.76 Å and torsional angles of 179.1°, confirmed via SHELXL refinement .
Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α-keto ester moiety) prone to nucleophilic attack .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal cytochrome P450 enzymes). A related compound showed a binding affinity of −8.2 kcal/mol .
Q. Example Data :
| Parameter | Value | Relevance |
|---|---|---|
| HOMO-LUMO gap | 4.5 eV | Indicates stability under physiological conditions |
| Docking Score | −7.9 kcal/mol | Suggests antifungal potential via enzyme inhibition |
Q. How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Metabolite screening : Use LCMS to identify degradation products (e.g., hydrolysis of the ester group) that may confound activity .
- Control experiments : Include structurally similar analogs (e.g., phenyl vs. thiophene derivatives) to isolate the role of the trifluoromethyl group .
Contradiction Example :
A study reported antifungal activity (MIC = 8 µg/mL), while another found no activity. LCMS revealed ester hydrolysis in the latter, emphasizing the need for stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
